Sodium 2-naphthalenesulfonate

Solubility Purification 2-Naphthol Production

Procure the performance-critical β-isomer (CAS 532-02-5). Unlike the α-isomer, this hydrotrope delivers 3.2x higher light extinction for superior latex stability during acidification, preventing costly coagulation. Exploit a >10-fold solubility differential for efficient 2-naphthol purification. Formulators trust its validated dermal safety (up to 2%) for solubilizing hydrophobic ingredients where standard surfactants fail. Secure this monomeric, low-MW dispersant for consistent, high-yield industrial processes.

Molecular Formula C10H8NaO3S
Molecular Weight 231.23 g/mol
CAS No. 532-02-5
Cat. No. B147347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-naphthalenesulfonate
CAS532-02-5
Molecular FormulaC10H8NaO3S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na]
InChIInChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);
InChIKeyULODLFDKFVIYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in wate

Sodium 2-Naphthalenesulfonate (CAS 532-02-5): Technical Profile for Procurement and Formulation


Sodium 2-naphthalenesulfonate (CAS 532-02-5), also known as β-naphthalenesulfonic acid sodium salt, is an anionic surfactant and hydrotrope with the molecular formula C₁₀H₇NaO₃S and a molecular weight of 230.22 g/mol [1]. It is a white to pale grey, hygroscopic crystalline powder that is highly soluble in water but practically insoluble in ethanol . This compound serves as a key intermediate in the production of 2-naphthol and is widely employed as a dispersant, emulsifier, and hydrotrope in industries including textile dyeing, cosmetics, and construction .

Why Sodium 2-Naphthalenesulfonate Cannot Be Directly Substituted with Other Naphthalene Sulfonates


The performance of sodium naphthalenesulfonates is highly dependent on the position of the sulfonate group on the naphthalene ring and the degree of condensation. Sodium 2-naphthalenesulfonate (the β-isomer) exhibits distinct physicochemical properties compared to its 1-isomer (α-isomer) counterpart [1]. Direct head-to-head studies reveal significant differences in solubility, particle stabilization efficiency, and latex opacity control between the two isomers, which can critically impact formulation stability and process outcomes [2]. Furthermore, the monomeric sodium 2-naphthalenesulfonate differs fundamentally from its polymerized condensate forms (e.g., SNF/NNO) in molecular weight, mechanism of action, and specific application suitability, particularly in roles requiring a defined, low molecular weight hydrotrope [3].

Quantitative Differentiation of Sodium 2-Naphthalenesulfonate vs. Comparators


Solubility Differential vs. Sodium 1-Naphthalenesulfonate in Aqueous NaOH

At room temperature, the solubility of sodium 1-naphthalenesulfonate (1-SNS) is more than 10 times greater than that of sodium 2-naphthalenesulfonate (2-SNS) in aqueous sodium hydroxide solutions when the NaOH concentration exceeds a weight fraction of 0.04 [1]. This substantial solubility difference is exploited industrially for the separation and purification of the two isomers [1].

Solubility Purification 2-Naphthol Production

Differential Solubility in Organic Solvents vs. Sodium 1-Naphthalenesulfonate

In six common organic solvents at 323.15 K, the mole fraction solubility of sodium 2-naphthalenesulfonate is consistently lower than that of its 1-isomer. The maximum solubility for both compounds was observed in ethanol, with values of 1.178 × 10⁻³ for the 2-isomer compared to 2.767 × 10⁻³ for the 1-isomer [1]. This pattern holds across all tested solvents (ethanol, 1,4-dioxane, cyclohexanone, isopropanol, acetone, and ethyl acetate) [1].

Organic Solubility Crystallization Thermodynamics

Micellar Microenvironment Polarity vs. Sodium Dodecyl Sulfate (SDS)

The micropolarity within micelles formed by alkylnaphthalene sulfonate surfactants (structurally related to sodium 2-naphthalenesulfonate) is lower than that of sodium dodecyl sulfate (SDS) micelles [1]. Additionally, the microviscosity of these micelles increases with alkyl chain length but remains lower than that of SDS, indicating a less polar and more fluid micellar core [1].

Micellization Surfactant Microviscosity

Isomer-Specific Latex Stabilization: Superior Performance of 2-Isomer

In high polymer latex acidification studies, sodium 2-naphthalenesulfonate demonstrated a much greater effect in reducing opacity than the 1-isomer when added after polymerization [1]. At a polymer concentration of 0.00056 g per 100 mL, 0.5% sodium 2-naphthalenesulfonate resulted in 74.5% light extinction, whereas the same concentration of the 1-isomer yielded only 23% extinction, indicating significantly finer particle dispersion and greater stability [1].

Latex Stabilization Dispersant Polymer

Classification as a Hydrotrope vs. Other Surfactant Classes

Sodium 2-naphthalenesulfonate is explicitly classified and used as a hydrotrope, a specific subset of surfactants designed to enhance the aqueous solubility of otherwise insoluble organic compounds [1]. It is listed alongside other established hydrotropes such as sodium xylenesulfonate (SXS) and sodium toluenesulfonate (STS), but its naphthalene-based structure offers distinct solubilization characteristics .

Hydrotrope Solubilization Formulation

Optimal Application Scenarios for Sodium 2-Naphthalenesulfonate Based on Differential Evidence


Precise Formulation of Acid-Stable High Polymer Latexes

In the production of polychloroprene or similar high-polymer latexes requiring acidification, the choice of sodium 2-naphthalenesulfonate over its 1-isomer is critical. The 2-isomer's proven ability to maintain fine particle dispersion and prevent coagulation upon acidification, as demonstrated by its 3.2x higher light extinction value, directly translates to more stable latexes, reduced production losses, and higher quality polymer films [1]. This scenario is directly supported by head-to-head comparative data in latex systems.

High-Purity Synthesis and Purification of 2-Naphthol

The production of 2-naphthol, a critical industrial intermediate, relies on the selective purification of sodium 2-naphthalenesulfonate. The >10-fold solubility difference between the 2- and 1-isomers in aqueous sodium hydroxide solutions provides a robust, quantifiable basis for designing efficient separation processes, maximizing the yield and purity of the desired 2-isomer [2]. This scenario is a direct industrial application of the solubility differential established in the evidence.

Hydrotropic Solubilization in Cosmetic and Personal Care Formulations

For cosmetic chemists formulating aqueous products that require the solubilization of hydrophobic ingredients (e.g., fragrances, oils, or preservatives), sodium 2-naphthalenesulfonate's established classification and use as a hydrotrope is paramount [3]. Its safety profile, validated for dermal application at typical use concentrations of up to 2% in leave-on and rinse-off products, makes it a suitable choice where other, non-hydrotropic or higher-toxicity surfactants would be unsuitable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-naphthalenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.